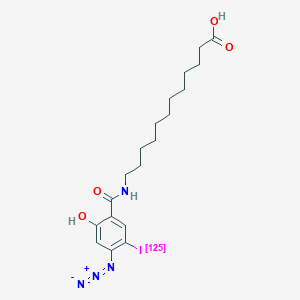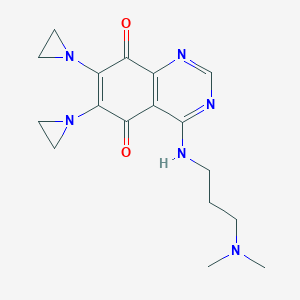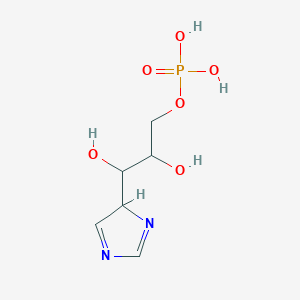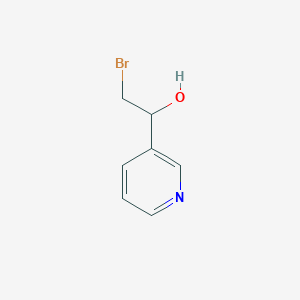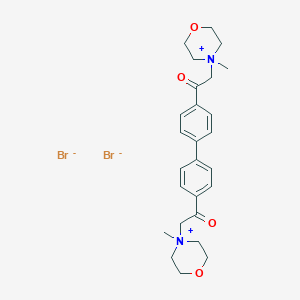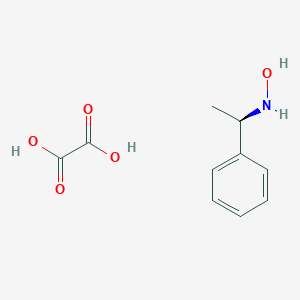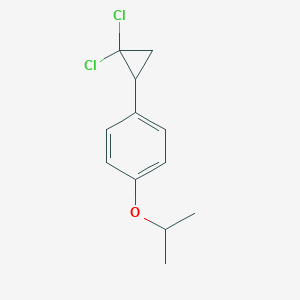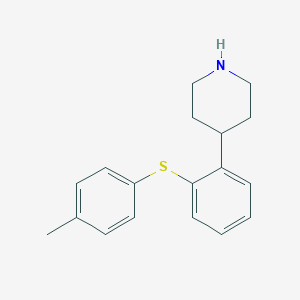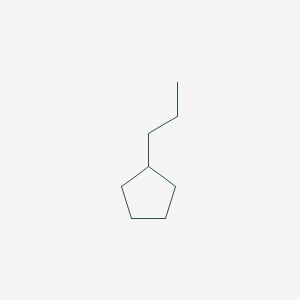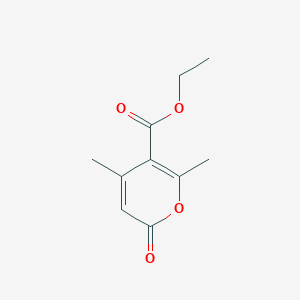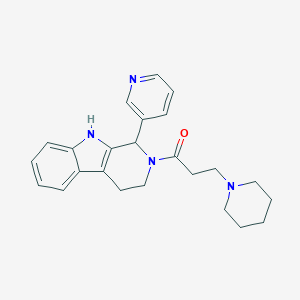
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a chemical compound with a complex molecular structure that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties.
生化学的および生理学的効果
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of using 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- in lab experiments is its potential to inhibit the growth of cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are several future directions for the study of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
In conclusion, 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
合成法
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1,5(4H,6H)-dione in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
119464-27-6 |
|---|---|
製品名 |
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- |
分子式 |
C24H28N4O |
分子量 |
388.5 g/mol |
IUPAC名 |
3-piperidin-1-yl-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H28N4O/c29-22(11-15-27-13-4-1-5-14-27)28-16-10-20-19-8-2-3-9-21(19)26-23(20)24(28)18-7-6-12-25-17-18/h2-3,6-9,12,17,24,26H,1,4-5,10-11,13-16H2 |
InChIキー |
QSBRTZBQSHLYRI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
正規SMILES |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
同義語 |
1,2,3,4-Tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9 H-pyrido(3,4-b)indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



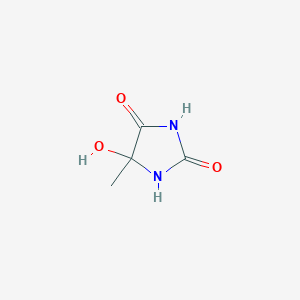
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

